molecular formula C13H16O2 B2785379 Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate CAS No. 97023-67-1

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate

Cat. No. B2785379
CAS RN: 97023-67-1
M. Wt: 204.269
InChI Key: JWOBMCBGTXAJBG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C13H16O2 . It has a molecular weight of 204.27 . The IUPAC name for this compound is ethyl 2-(4-methylphenyl)cyclopropanecarboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate consists of a cyclopropane ring substituted with a carboxylate ester group and a 4-methylphenyl group . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.

Scientific Research Applications

Synthesis and Biological Evaluation

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate derivatives have been synthesized and evaluated for various biological activities. For instance, derivatives synthesized by Raghavendra et al. (2016) demonstrated notable antimicrobial and antioxidant activities, with compounds showing remarkable antibacterial and antifungal properties (Raghavendra et al., 2016).

Catalytic Reactions and Polymer Chemistry

The compound has been used in catalytic reactions and polymer chemistry. Pang et al. (2003) described the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst in aqueous medium, showcasing its potential in polymerization processes (Pang et al., 2003).

Enzyme Inhibition and Drug Synthesis

Significant research has been conducted on the inhibition of various enzymes using cyclopropane derivatives. Boztaş et al. (2019) investigated the inhibitory effects of bromophenol derivatives with a cyclopropanecarboxylate moiety on carbonic anhydrase and acetylcholinesterase enzymes, finding substantial inhibitory effects (Boztaş et al., 2019).

Antioxidant and Photoprotection Applications

Research by Rasulov et al. (2011) focused on the synthesis of ethyl esters derived from cyclohexane carboxylic acid and their application as inhibitors in the photooxidation of petroleum phosphors, indicating potential in photoprotection and antioxidant applications (Rasulov et al., 2011).

Biocatalysis and Pharmaceutical Synthesis

In the field of biocatalysis and pharmaceutical synthesis, ethyl cyclopropanecarboxylate derivatives have been utilized. Hernandez et al. (2016) engineered an enzyme for the synthesis of a cyclopropane precursor to the antithrombotic agent ticagrelor, demonstrating the utility of these compounds in pharmaceutical intermediate synthesis (Hernandez et al., 2016).

properties

IUPAC Name

ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOBMCBGTXAJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate

CAS RN

97023-67-1
Record name ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate
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